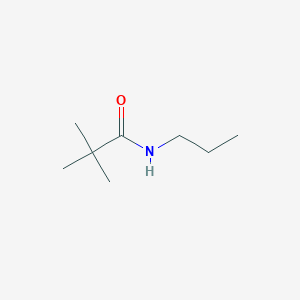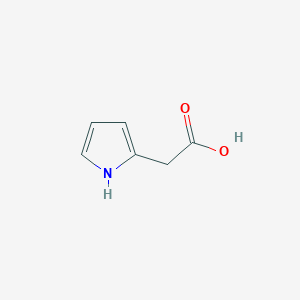
3-Methylazetidin-3-ol
概要
説明
3-Methylazetidin-3-ol is a heterocyclic organic compound with the molecular formula C4H9NO. It is a four-membered ring structure containing nitrogen and an alcohol functional group.
生化学分析
Biochemical Properties
3-Methylazetidin-3-ol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, which can be used in the preparation of catalysts The hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively studied. Its potential to form complexes with metal ions suggests that it could influence cell signaling pathways and gene expression by acting as a catalyst in biochemical reactions
Molecular Mechanism
At the molecular level, this compound exerts its effects through its hydroxyl group, which can form hydrogen bonds with other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures below -20°C to maintain its stability
Metabolic Pathways
Its interaction with enzymes and cofactors can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its ability to form complexes with metal ions This property can affect its localization and accumulation in specific cellular compartments
Subcellular Localization
Its ability to form hydrogen bonds and complexes with metal ions suggests that it may be directed to specific compartments or organelles within the cell
準備方法
Synthetic Routes and Reaction Conditions
3-Methylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylazetidine with 3-hydroxypropanal. Another method includes the preparation from corresponding β-amino acids according to Loewe’s procedure . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium hydroxide on carbon .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like hydrogenation and purification to obtain the desired product .
化学反応の分析
Types of Reactions
3-Methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
科学的研究の応用
3-Methylazetidin-3-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用機序
The mechanism of action of 3-Methylazetidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical pathways, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
1-Methylazetidin-3-ol: This compound has a similar structure but differs in the position of the methyl group.
3-Methylazetidin-3-ol hydrochloride: This is the hydrochloride salt form of this compound, which has different solubility and stability properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both a nitrogen atom and an alcohol group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various chemical reactions .
特性
IUPAC Name |
3-methylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAEUFQUOXALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468266 | |
| Record name | 3-methylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256931-54-1 | |
| Record name | 3-methylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)
